molecular formula C9H12ClN3O4 B12923213 Ethyl 4-hydrazinyl-3-nitrobenzoate hydrochloride

Ethyl 4-hydrazinyl-3-nitrobenzoate hydrochloride

Cat. No.: B12923213
M. Wt: 261.66 g/mol
InChI Key: KXYAAFCFSAHCPO-UHFFFAOYSA-N
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Description

Ethyl 4-hydrazinyl-3-nitrobenzoate hydrochloride is a chemical compound with the molecular formula C9H11N3O4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a hydrazinyl group and a nitro group attached to a benzoate ester, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of concentrated nitric acid and sulfuric acid for the nitration step, followed by the reaction with hydrazine hydrate under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of Ethyl 4-hydrazinyl-3-nitrobenzoate hydrochloride may involve large-scale nitration and hydrazination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydrazinyl-3-nitrobenzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-hydrazinyl-3-nitrobenzoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-hydrazinyl-3-nitrobenzoate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzymatic activity. The nitro group can participate in redox reactions, affecting cellular pathways and signaling mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-amino-3-nitrobenzoate
  • Ethyl 4-methyl-3-nitrobenzoate
  • Methyl 4-ethyl-3-nitrobenzoate

Uniqueness

Ethyl 4-hydrazinyl-3-nitrobenzoate hydrochloride is unique due to the presence of both hydrazinyl and nitro groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse research applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C9H12ClN3O4

Molecular Weight

261.66 g/mol

IUPAC Name

ethyl 4-hydrazinyl-3-nitrobenzoate;hydrochloride

InChI

InChI=1S/C9H11N3O4.ClH/c1-2-16-9(13)6-3-4-7(11-10)8(5-6)12(14)15;/h3-5,11H,2,10H2,1H3;1H

InChI Key

KXYAAFCFSAHCPO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NN)[N+](=O)[O-].Cl

Origin of Product

United States

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